4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride

Description

Historical Context of Pyridazinone Compounds

The development of pyridazinone chemistry traces its origins to the pioneering work of Emil Fischer, who prepared the first pyridazine compound during his classic investigation on the Fischer indole synthesis through the condensation of phenylhydrazine and levulinic acid. This foundational research established the groundwork for understanding the unique properties of pyridazinone heterocycles, which have since evolved into a significant area of chemical investigation.

The historical development of pyridazinone compounds gained momentum throughout the twentieth century as researchers recognized their distinctive physicochemical properties. The pyridazine ring system exhibits unique characteristics including weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity, properties that distinguish it from other azine heterocycles and contribute to its value in molecular recognition applications. These early discoveries laid the foundation for the systematic exploration of substituted pyridazinones, including the aminomethyl-substituted derivatives that represent a specialized subset of this compound class.

The recognition of pyridazinones as valuable pharmacophores emerged from extensive structure-activity relationship studies conducted by various research groups. Cignarella and colleagues made significant contributions to this field through their identification of tricyclic pyridazinone derivatives with anti-inflammatory properties, demonstrating that structural modifications could dramatically alter biological activity profiles. This work established the precedent for investigating substituted pyridazinones as potential therapeutic agents and highlighted the importance of systematic chemical modification in optimizing compound properties.

Molecular Classification and Heterocyclic Positioning

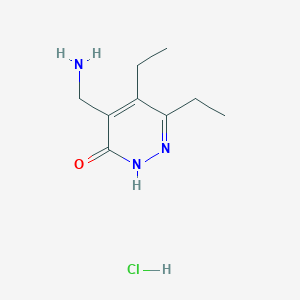

4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride belongs to the pyridazinone class of heterocyclic compounds, specifically characterized by a six-membered ring containing two adjacent nitrogen atoms at positions 1 and 2. The compound's molecular formula C₉H₁₆ClN₃O reflects its complex structure, which incorporates multiple functional groups that contribute to its unique chemical behavior and potential applications.

The pyridazine heterocycle serves as the core structural element, distinguished from other diazine compounds by its specific nitrogen positioning. Unlike pyrimidine, which contains nitrogen atoms at positions 1 and 3, or pyrazine with nitrogen atoms at positions 1 and 4, pyridazine's adjacent nitrogen arrangement creates distinctive electronic properties. This structural arrangement results in the largest dipole moment among the three diazine heterocycles, a property that significantly influences the compound's interaction with biological systems and other molecular targets.

The compound's classification as a dihydropyridazinone indicates partial saturation of the pyridazine ring system, specifically at the 2,3-positions. This structural feature contributes to the compound's stability and influences its chemical reactivity patterns. The presence of ethyl substituents at positions 5 and 6, combined with the aminomethyl group at position 4, creates a highly substituted heterocyclic system with specific steric and electronic characteristics that distinguish it from simpler pyridazinone derivatives.

General Overview of Aminomethyl-Substituted Pyridazinones

Aminomethyl-substituted pyridazinones represent a specialized subset of pyridazinone derivatives characterized by the presence of primary amine functionality attached through a methylene linker to the heterocyclic core. This structural modification introduces additional hydrogen-bonding capacity and enhances the compound's potential for molecular recognition, properties that are particularly valuable in medicinal chemistry applications.

The synthesis of aminomethyl-substituted pyridazinones typically involves multi-step synthetic sequences that begin with pyridazinone scaffolds and incorporate the aminomethyl functionality through nucleophilic substitution reactions. Research has demonstrated that the aminomethyl group can be introduced using reagents such as formaldehyde and ammonium chloride under reflux conditions, with subsequent treatment with hydrochloric acid to form stable hydrochloride salts that improve solubility and stability.

The structural characteristics of aminomethyl-substituted pyridazinones contribute to their distinctive chemical behavior. The primary amine functionality provides sites for further chemical modification, enabling the development of more complex molecular architectures through standard organic transformation reactions. Additionally, the aminomethyl group's position relative to the pyridazinone core creates specific spatial arrangements that influence the compound's three-dimensional structure and potential binding interactions with biological targets.

Research investigations have revealed that aminomethyl-substituted pyridazinones exhibit enhanced solubility characteristics compared to their unsubstituted counterparts. The introduction of the polar aminomethyl group increases the compound's hydrophilic character, facilitating dissolution in aqueous systems and potentially improving bioavailability in biological applications. This property enhancement makes aminomethyl-substituted pyridazinones particularly attractive for pharmaceutical research and development efforts.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique structural features and the broader importance of pyridazinone compounds in contemporary scientific investigation. The compound serves as a representative example of how systematic structural modification can enhance the properties of heterocyclic molecules while maintaining the fundamental characteristics that make pyridazinones valuable research tools.

Contemporary research has highlighted the exceptional properties of pyridazine-containing compounds in molecular recognition applications. The pyridazine ring's large dipole moment and dual hydrogen-bonding capacity create opportunities for specific interactions with biological macromolecules, making these compounds valuable tools for studying protein-ligand interactions and developing new therapeutic agents. The aminomethyl substitution pattern in the target compound provides additional functionality that can be exploited in these applications.

| Research Application | Significance | Key Properties |

|---|---|---|

| Molecular Recognition | High specificity | Dual hydrogen-bonding capacity |

| Protein-Ligand Studies | Enhanced binding | Large dipole moment |

| Synthetic Chemistry | Versatile intermediate | Multiple functional groups |

| Structure-Activity Relationships | Systematic modification | Well-defined substitution pattern |

The compound's role in advancing synthetic methodology represents another significant aspect of its research importance. The presence of multiple functional groups, including the aminomethyl substituent, ethyl groups, and the pyridazinone core, creates opportunities for developing new synthetic transformations and exploring novel reaction pathways. Research groups have utilized similar compounds to investigate reaction mechanisms and optimize synthetic protocols for accessing complex heterocyclic structures.

Recent developments in pyridazinone chemistry have demonstrated the potential for these compounds to serve as privileged scaffolds in drug discovery efforts. The approval of pyridazine-containing pharmaceutical agents has validated the therapeutic potential of this heterocyclic system and highlighted the importance of continued research into substituted derivatives. The specific substitution pattern present in this compound provides a foundation for systematic structure-activity relationship studies that could lead to the identification of new bioactive compounds.

The compound's significance extends to its utility as a research tool for investigating fundamental chemical phenomena. The combination of structural features present in this molecule creates opportunities for studying hydrogen-bonding patterns, conformational preferences, and electronic effects in heterocyclic systems. These investigations contribute to the broader understanding of how molecular structure influences chemical and biological properties, knowledge that is essential for rational drug design and materials science applications.

Properties

IUPAC Name |

5-(aminomethyl)-3,4-diethyl-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-3-6-7(5-10)9(13)12-11-8(6)4-2;/h3-5,10H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPRSZMJBBENOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NN=C1CC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of the Pyridazine Ring

| Reagent | Quantity | Conditions |

|---|---|---|

| Ethyl Acetoacetate | 1 eq. | Reflux in ethanol |

| Hydrazine Derivative | 1 eq. | 2-3 hours |

Step 2: Alkylation

| Reagent | Quantity | Conditions |

|---|---|---|

| Ethyl Halide | 2 eq. | DMF, K2CO3, reflux |

| Pyridazine Intermediate | 1 eq. | 4-6 hours |

Step 3: Amination

| Reagent | Quantity | Conditions |

|---|---|---|

| Aminomethylating Agent | 1 eq. | DMF, DIPEA, rt |

| Alkylated Pyridazine | 1 eq. | 2-3 hours |

Step 4: Hydrochloride Salt Formation

| Reagent | Quantity | Conditions |

|---|---|---|

| Hydrochloric Acid | Excess | Ethanol, rt |

| Aminated Pyridazine | 1 eq. | 30 minutes |

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The pyridazinone core may also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Physicochemical Properties

- Solubility : The hydrochloride salt form enhances solubility in polar solvents, a feature absent in neutral analogs like the 5-chloro-6-phenyl derivatives .

Biological Activity

4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride (CAS: 1394041-48-5) is a compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H16ClN3O

- Molar Mass : 217.7 g/mol

- Structure : The compound features a pyridazinone core with diethyl and aminomethyl substituents, which may influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

-

Anticonvulsant Activity

- Similar compounds have shown significant anticonvulsant properties. For instance, thiazole derivatives have been reported to eliminate tonic extensor phases in animal models and provide 100% protection against seizures . While specific data on the pyridazinone derivative is limited, it may exhibit comparable effects due to structural similarities.

-

Antitumor Activity

- Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. For example, thiazole-integrated compounds showed significant growth inhibition in HT29 colon cancer cells . The potential for this compound to interact with DNA and inhibit tumor cell proliferation warrants further investigation.

- Mechanism of Action

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticonvulsant | Potential seizure protection | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| DNA Interaction | Possible disruption of replication |

Case Studies

- Anticonvulsant Study : In a study involving thiazole derivatives, several compounds were tested for their ability to prevent seizures in rodent models. The most effective compound eliminated the tonic extensor phase completely, suggesting that structural modifications can enhance anticonvulsant activity .

- Antitumor Evaluation : A series of pyridazine derivatives were evaluated for their cytotoxicity against various cancer cell lines. The presence of specific substituents was correlated with enhanced activity, indicating that similar modifications in this compound could yield promising results in anticancer applications .

Research Findings

Recent studies indicate that compounds structurally related to this compound possess significant biological activities:

- Cytotoxicity : Research has shown that certain derivatives can inhibit the growth of cancer cells effectively, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- DNA Binding : Spectroscopic studies on similar compounds reveal strong interactions with DNA, suggesting that this derivative might also bind effectively and disrupt cellular processes critical for tumor growth .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride?

- Methodological Answer :

- Microwave-assisted synthesis (e.g., using dioxane/KOH systems under controlled heating) improves reaction efficiency and reduces side products. This approach is derived from protocols for structurally analogous pyridazinones .

- Functionalization of pyridazine cores : Start with chlorinated pyridazine intermediates, followed by nucleophilic substitution with aminomethyl groups. Ensure anhydrous conditions to prevent hydrolysis of sensitive functional groups .

- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC Analysis : Utilize a C18 column with a buffered mobile phase (e.g., ammonium acetate, pH 6.5) to assess purity. Detect impurities at 254 nm .

- NMR Spectroscopy : Compare H and C NMR spectra with reference standards. Key signals include the dihydropyridazinone ring protons (δ 3.2–4.1 ppm) and ethyl group resonances (δ 1.2–1.5 ppm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for CHNO·HCl: 220.1).

Q. What are the recommended handling and storage protocols?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water and seek medical advice if irritation persists .

Advanced Research Questions

Q. How can impurity profiling be conducted for this compound during API synthesis?

- Methodological Answer :

- Impurity Identification : Use HPLC-MS to detect and characterize byproducts (e.g., dealkylated derivatives or unreacted intermediates). Reference standards for common pyridazinone impurities (e.g., EP/BP-listed analogs) are critical for quantification .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions to simulate stability challenges. Monitor degradation pathways via LC-MS/MS .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects Analysis : Investigate restricted rotation in the dihydropyridazinone ring using variable-temperature NMR.

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict proton chemical shifts and compare with experimental data .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer :

- Solubility Profiling : Conduct pH-solubility studies (pH 1–10) using shake-flask methods. The hydrochloride salt typically enhances solubility in acidic media (pH < 4) .

- Stability Kinetics : Use accelerated stability testing (40°C/75% RH) with periodic HPLC analysis. Degradation products may include hydrolyzed pyridazinones or oxidized aminomethyl groups .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.